molecular formula C10H8N2O2 B1580712 2,3-Dihydro-5H-oxazolo[2,3-b]quinazolin-5-one CAS No. 52727-44-3

2,3-Dihydro-5H-oxazolo[2,3-b]quinazolin-5-one

Cat. No.: B1580712
CAS No.: 52727-44-3
M. Wt: 188.18 g/mol
InChI Key: QBEBJBXQJGORQQ-UHFFFAOYSA-N
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Description

2,3-Dihydro-5H-oxazolo[2,3-b]quinazolin-5-one is a heterocyclic compound with the molecular formula C10H8N2O2 and a molecular weight of 188.18 g/mol . This compound is characterized by its unique tricyclic structure, which includes an oxazole ring fused to a quinazoline moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Biochemical Analysis

Biochemical Properties

2,3-Dihydro-5H-oxazolo[2,3-b]quinazolin-5-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to catalyze the allylation of carbonyl compounds and participate in the benzylation of carbonyl groups

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the stability and activity of various cellular proteins, thereby altering cellular responses and functions . These effects are essential for exploring the compound’s therapeutic potential and its impact on cellular health.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular activity. The compound’s ability to bind to specific targets makes it a valuable tool for studying molecular mechanisms and developing targeted therapies .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Understanding these temporal effects is crucial for optimizing experimental conditions and ensuring reliable results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Studies have identified threshold effects and dose-dependent responses, highlighting the importance of dosage optimization for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions are essential for understanding the compound’s role in metabolism and its potential impact on metabolic disorders .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation, which are critical for its biological activity and therapeutic potential .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, influencing its interactions with cellular components and its overall biological effects .

Chemical Reactions Analysis

2,3-Dihydro-5H-oxazolo[2,3-b]quinazolin-5-one undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2,3-Dihydro-5H-oxazolo[2,3-b]quinazolin-5-one involves its interaction with specific molecular targets and pathways. For instance, quinazolinone derivatives have been shown to inhibit enzymes like α-glucosidase in a non-competitive manner . The compound’s unique structure allows it to bind to active sites of enzymes, thereby modulating their activity. Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

2,3-Dihydro-5H-oxazolo[2,3-b]quinazolin-5-one can be compared with other similar compounds, such as:

Properties

IUPAC Name

2,3-dihydro-[1,3]oxazolo[2,3-b]quinazolin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-9-7-3-1-2-4-8(7)11-10-12(9)5-6-14-10/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBEBJBXQJGORQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=NC3=CC=CC=C3C(=O)N21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00352455
Record name 2,3-Dihydro-5H-oxazolo[2,3-b]quinazolin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>28.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671471
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

52727-44-3
Record name 2,3-Dihydro-5H-oxazolo[2,3-b]quinazolin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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